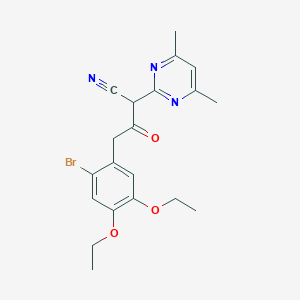
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide, also known as FLT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FLT is a thiochromene derivative that has been synthesized through a series of chemical reactions. In
Mechanism of Action
The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide is not fully understood, but it has been suggested that N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide exerts its effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has also been shown to enhance the activity of antioxidant enzymes and protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide research, including the development of more potent and selective N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide analogs, the identification of novel molecular targets for N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide, and the evaluation of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide in combination with other therapeutic agents. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide and to determine its potential clinical applications in various diseases.
In conclusion, N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide involves a series of chemical reactions that start with the condensation of 8-fluoro-3,4-dihydro-2H-thiochromen-4-ol with 2-chloro-N-(4-morpholinyl)benzamide in the presence of a base. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine to obtain N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide.
Scientific Research Applications
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
properties
IUPAC Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-16-6-3-5-14-17(8-13-26-19(14)16)22-20(24)15-4-1-2-7-18(15)23-9-11-25-12-10-23/h1-7,17H,8-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBGMRRKEYWWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)C3=CC=CC=C3N4CCOCC4)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-2-morpholin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![N-[1-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7682030.png)

![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)

![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)

![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)
